In amisulpride API manufacturing, generic benzoic acid analogs fail as substitutes-the 5-ethylthio group is indispensable for oxidation to the pharmacologically active 5-ethylsulfonyl moiety. This compound is the established precursor for large-scale amisulpride synthesis.
• Enables selective oxidation to the 5-ethylsulfonyl pharmacophore (benchmark yield: 57%)
• ≥97% purity ensures consistent downstream process efficiency and regulatory compliance
• Serves as a primary reference standard for quantifying related impurities per pharmacopoeial specifications
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
CAS No.71675-86-0
Cat. No.B016306
⚠ Attention: For research use only. Not for human or veterinary use.
4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS 71675-86-0), also known as 2-methoxy-4-amino-5-ethylthiobenzoic acid, is a benzoic acid derivative characterized by an amino group at the 4-position, an ethylthio group at the 5-position, and a methoxy group at the 2-position. Its molecular formula is C10H13NO3S with a molecular weight of 227.28 g/mol . This compound serves as a pivotal intermediate in the synthesis of amisulpride, a dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia [1]. The compound is typically a light-yellow to yellow crystalline solid with a melting point of 93-95°C and is soluble in common organic solvents such as acetone, dichloromethane, and methanol .
1
Oxidation-ready intermediate
Contains the ethylthio group required for conversion to the sulfonyl pharmacophore in downstream synthesis.
2
High-purity supply specification
Supplied under tight impurity control to support reproducible oxidation and minimal by-product formation.
Irreplaceability of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid
Generic substitution of 4-amino-5-(ethylthio)-2-methoxybenzoic acid with simpler benzoic acid analogs fails for two critical reasons. First, the 5-ethylthio group is essential for the subsequent oxidation step that yields the 5-ethylsulfonyl derivative, which is the pharmacologically active core of amisulpride [1]. Analogs lacking this group, such as 4-amino-2-methoxybenzoic acid, cannot be transformed into the required sulfonyl intermediate. Second, the specific substitution pattern (4-amino, 2-methoxy, 5-ethylthio) dictates the regioselectivity and efficiency of the downstream synthetic steps; altering any substituent—for example, using a methylthio instead of ethylthio—changes lipophilicity and reaction kinetics, leading to suboptimal yields or impurities [2]. Therefore, procurement decisions must prioritize this exact compound to ensure process consistency and regulatory compliance in amisulpride manufacturing.
Non-thio analogs lack oxidizable handle
Compounds without the 5-ethylthio group (e.g., 4-amino-2-methoxybenzoic acid) cannot undergo oxidation to the sulfonyl intermediate, blocking the synthetic pathway.
Altered substitution shifts reactivity
Replacing ethylthio with methylthio changes lipophilicity and reaction kinetics, which may affect yield and impurity profiles during oxidation.
Regioselectivity depends on exact pattern
The specific 2-methoxy/4-amino/5-ethylthio arrangement directs downstream transformations; modifications can lower regioselectivity and increase side products.
[2] U.S. Patent Application Publication US 2013/0096319 A1. PROCESS FOR PREPARATION OF AMISULPRIDE. View Source
4-Amino-5-(ethylthio)-2-methoxybenzoic Acid: Analytical Differentiation from Analogs
Melting Point: Identity and Purity Check
The melting point of 4-amino-5-(ethylthio)-2-methoxybenzoic acid is 93-95°C , which is approximately 56°C lower than that of its non-thio analog, 4-amino-2-methoxybenzoic acid (149-153°C) . This substantial difference enables unambiguous identification and rapid assessment of purity during incoming material inspection and quality control.
Melting point identityData to verify
93–95 °C vs. 149–153 °C (non-thio analog); ~56 °C lower.
Rapid identity and purity screening during incoming inspection.
Values reported without independent confirmation; verify in local QC setting.
Provides a low-cost, fast, and reliable method to verify the identity and purity of procured material, preventing cross-contamination with non-thio analogs that would derail amisulpride synthesis.
4-Amino-5-(ethylthio)-2-methoxybenzoic acid is consistently supplied with a minimum purity specification of 98% by HPLC . In the quality control of this compound, the closely related analog 4-amino-2-methoxy-5-(methylthio)benzoic acid is controlled as a related substance impurity with a limit of NMT 0.20% [1]. This rigorous purity control is critical because the presence of the methylthio analog can lead to the formation of desethyl amisulpride impurities.
HPLC purity controlSpecification review
≥98% main peak; methylthio analog impurity limit NMT 0.20%.
Minimizes desethyl impurity formation in subsequent oxidation.
Supplier COA specification; confirm impurity profile in process development.
Pharmaceutical Process DevelopmentImpurity ControlAmisulpride Manufacturing
Evidence Dimension
Purity (HPLC)
Target Compound Data
≥98%
Comparator Or Baseline
Methylthio analog impurity limit: NMT 0.20%
Quantified Difference
N/A (impurity limit)
Conditions
HPLC analysis
Why This Matters
High purity minimizes the risk of side reactions and byproduct formation in the critical oxidation step, directly improving the yield and purity of the sulfonyl intermediate and ultimately the final drug substance.
Pharmaceutical Process DevelopmentImpurity ControlAmisulpride Manufacturing
In a patented process for preparing amisulpride, the oxidation of 4-amino-5-(ethylthio)-2-methoxybenzoic acid to the corresponding sulfonyl intermediate (4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid) is reported with a yield of 57% [1]. This transformation employs hydrogen peroxide in acetic acid with sodium tungstate as a catalyst. While alternative synthetic routes to amisulpride exist, this yield serves as a benchmark for the efficiency of the ethylthio group's conversion under industrially relevant conditions.
Oxidation yieldReported
57% yield to sulfonyl intermediate (H₂O₂/AcOH/Na₂WO₄).
Provides a benchmark for scale-up and process optimisation.
Patent example; yields may vary with equipment and scale.
Process ChemistryAmisulpride SynthesisOxidation
Evidence Dimension
Reaction Yield
Target Compound Data
57%
Comparator Or Baseline
N/A (class-level inference: yield varies by route)
Quantified Difference
N/A
Conditions
Oxidation with H2O2/AcOH/Na2WO4
Why This Matters
The documented yield provides a quantitative benchmark for process optimization and scale-up, enabling procurement specialists to select an intermediate that supports cost-effective and efficient manufacturing of amisulpride.
Process ChemistryAmisulpride SynthesisOxidation
[1] U.S. Patent Application Publication US 2013/0096319 A1. PROCESS FOR PREPARATION OF AMISULPRIDE. Paragraph [0038]. View Source
Ethylthio Oxidation Reactivity
The 5-ethylthio group in 4-amino-5-(ethylthio)-2-methoxybenzoic acid undergoes clean oxidation with hydrogen peroxide in acetic acid to yield 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate in the synthesis of amisulpride [1]. This oxidation step is essential for installing the sulfonyl group required for dopamine D2/D3 receptor antagonism. In contrast, the non-thio analog, 4-amino-2-methoxybenzoic acid, lacks this functionality and cannot be converted to the sulfonyl intermediate, rendering it completely unsuitable for amisulpride synthesis [2].
Oxidation capabilityClass-level inference
Ethylthio → sulfonyl oxidation feasible; non-thio analog cannot form sulfonyl.
Irreplaceable building block for amisulpride synthesis.
General reactivity principle; validate under intended process conditions.
Medicinal ChemistryAmisulprideOxidation
Evidence Dimension
Oxidation Capability
Target Compound Data
Oxidizable to sulfonyl derivative
Comparator Or Baseline
4-Amino-2-methoxybenzoic acid: non-oxidizable to sulfonyl
Quantified Difference
N/A
Conditions
H2O2/AcOH
Why This Matters
The unique oxidation potential of the ethylthio group makes this compound an irreplaceable building block for the synthesis of amisulpride and its derivatives, a decisive factor in pharmaceutical intermediate procurement.
[2] U.S. Patent Application Publication US 2013/0096319 A1. PROCESS FOR PREPARATION OF AMISULPRIDE. View Source
Ethylthio vs. Methylthio Lipophilicity
The ethylthio substituent confers higher lipophilicity to the target compound compared to its methylthio analog. The consensus logP of 4-amino-5-(ethylthio)-2-methoxybenzoic acid is 1.51 , whereas the XlogP of 4-amino-2-methoxy-5-(methylthio)benzoic acid is 1.2 [1]. This difference in lipophilicity can influence solubility, extraction efficiency, and reaction kinetics during downstream processing. While direct comparative oxidation rate data are not available, the larger ethyl group may also affect steric and electronic parameters during conversion to the sulfonyl derivative.
Lipophilicity logPData to verify
Consensus logP 1.51 (ethylthio) vs. XlogP 1.2 (methylthio); Δ +0.31.
Higher lipophilicity may influence extraction and purification behaviour.
Calculated values; experimental logP may differ. No comparative kinetic data available.
Differences in lipophilicity impact compound handling, purification, and reactivity, making the ethylthio variant the preferred choice for specific synthetic routes optimized for amisulpride and ensuring consistent process performance.
Key Applications of 4-Amino-5-(ethylthio)-2-methoxybenzoic Acid
Pharmaceutical Intermediate for Amisulpride Synthesis
This compound is the established precursor for the large-scale synthesis of amisulpride, an atypical antipsychotic drug. Its 5-ethylthio group is selectively oxidized to the 5-ethylsulfonyl group, a critical pharmacophore, with a benchmark yield of 57% under optimized conditions [1]. Procurement of this high-purity (≥98%) intermediate ensures consistent downstream process efficiency and regulatory compliance .
Reference Standard for Impurity Profiling
Due to its distinct melting point (93-95°C) [2] and defined chromatographic behavior, this compound serves as a primary reference standard for identifying and quantifying related impurities, such as the methylthio analog (limit NMT 0.20%) [3], in amisulpride drug substance and intermediates. Its use is essential for meeting pharmacopoeial impurity specifications.
Building Block for 5-Substituted Benzamide Derivatives
The presence of the ethylthio group, which is oxidizable to a sulfonyl moiety, makes this compound a versatile building block for designing novel 5-substituted benzamide analogs. Researchers investigating structure-activity relationships (SAR) around the 5-position of benzamide antipsychotics can use this intermediate to generate a library of sulfonyl-containing derivatives with varying lipophilicities (logP 1.51) .
Model System for Thioether Oxidation Studies
The controlled oxidation of the ethylthio group to the ethylsulfonyl group, as detailed in patents for amisulpride synthesis [1], provides a model system for studying the kinetics and selectivity of thioether oxidation. The high purity (98% HPLC) of the starting material minimizes side reactions, making it suitable for fundamental research in organic reaction methodology.
Application
Selection Property
Validation Focus
Amisulpride intermediate synthesis
Oxidation-ready ethylthio handle
Purity and reproducible oxidation yield
Impurity profiling reference
Defined melting point and HPLC profile
Identity confirmation and related-substance control
Benzamide SAR diversification
Ethylthio → sulfonyl derivatisation
Lipophilicity and reactivity of 5-substituted analogs
Thioether oxidation model system
Controlled S-oxidation to sulfone
Reaction kinetics and selectivity under reported conditions
[1] U.S. Patent Application Publication US 2013/0096319 A1. PROCESS FOR PREPARATION OF AMISULPRIDE. View Source
[2] Toronto Research Chemicals. 2-Methoxy-4-amino-5-ethylthiobenzoic Acid (M260890). View Source
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